2,4-Bis(trifluoromethyl)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)-3-fluoropyridine: is a fluorinated pyridine derivative known for its unique chemical properties. The presence of trifluoromethyl and fluorine groups in its structure imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 2,4-bis(trifluoromethyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Bis(trifluoromethyl)-3-fluoropyridine often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorination techniques helps in achieving high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(trifluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in hydrogenated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Bis(trifluoromethyl)-3-fluoropyridine finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 2,4-Bis(trifluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis(trifluoromethyl)aniline
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 1,4-Bis(trifluoromethyl)benzene
Comparison:
- 2,4-Bis(trifluoromethyl)-3-fluoropyridine is unique due to the presence of both trifluoromethyl and fluorine groups on the pyridine ring, which enhances its electron-withdrawing properties compared to similar compounds.
- 2,4-Bis(trifluoromethyl)aniline lacks the fluorine atom, resulting in different reactivity and applications.
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine has a bipyridine structure, making it suitable for coordination chemistry and catalysis.
- 1,4-Bis(trifluoromethyl)benzene has a benzene ring instead of pyridine, leading to distinct chemical behavior and uses .
Eigenschaften
Molekularformel |
C7H2F7N |
---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
3-fluoro-2,4-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-4-3(6(9,10)11)1-2-15-5(4)7(12,13)14/h1-2H |
InChI-Schlüssel |
QSCJFFSBJGRYMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.